molecular formula C18H21ClN2O3 B5233199 1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride

1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride

Cat. No.: B5233199
M. Wt: 348.8 g/mol
InChI Key: MKXKZEZJUPPOIQ-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core substituted with a 2,4,5-trimethoxyphenyl group and two methyl groups. The chloride ion serves as the counterion to balance the positive charge on the benzimidazole nitrogen. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride typically involves the condensation of ortho-phenylenediamine with a substituted benzaldehyde. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can modify the benzimidazole ring or the substituents on the phenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole nitrogen or the methoxy groups on the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Sodium metabisulphite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or phenyl ring .

Scientific Research Applications

1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other biological targets.

    Medicine: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride involves its interaction with specific molecular targets. The compound can bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its broad-spectrum biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium chloride is unique due to the presence of the 2,4,5-trimethoxyphenyl group, which enhances its ability to interact with various biological targets and contributes to its diverse biological activities. The specific arrangement of methoxy groups plays a crucial role in its binding affinity and specificity towards different proteins and enzymes.

Properties

IUPAC Name

1,3-dimethyl-2-(2,4,5-trimethoxyphenyl)benzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N2O3.ClH/c1-19-13-8-6-7-9-14(13)20(2)18(19)12-10-16(22-4)17(23-5)11-15(12)21-3;/h6-11H,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXKZEZJUPPOIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC(=C(C=C3OC)OC)OC)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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